molecular formula C22H21F3N2O3 B10894535 2-Phenylethyl 1,6-dimethyl-2-oxo-4-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-Phenylethyl 1,6-dimethyl-2-oxo-4-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B10894535
M. Wt: 418.4 g/mol
InChI Key: IVAPMCFDKVMBOI-UHFFFAOYSA-N
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Description

2-Phenylethyl 1,6-dimethyl-2-oxo-4-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of benzanilides. This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules. The compound’s structure includes a tetrahydropyrimidine ring, which is a common motif in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 1,6-dimethyl-2-oxo-4-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multistep process. One common method involves the reaction of phenylglyoxal hydrate with 1,3-dimethylbarbituric acid and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl 1,6-dimethyl-2-oxo-4-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Phenylethyl 1,6-dimethyl-2-oxo-4-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antiviral and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Phenylethyl 1,6-dimethyl-2-oxo-4-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, which may include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenylethyl 1,6-dimethyl-2-oxo-4-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct pharmacological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C22H21F3N2O3

Molecular Weight

418.4 g/mol

IUPAC Name

2-phenylethyl 3,4-dimethyl-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C22H21F3N2O3/c1-14-18(20(28)30-12-11-15-7-4-3-5-8-15)19(26-21(29)27(14)2)16-9-6-10-17(13-16)22(23,24)25/h3-10,13,19H,11-12H2,1-2H3,(H,26,29)

InChI Key

IVAPMCFDKVMBOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CC(=CC=C2)C(F)(F)F)C(=O)OCCC3=CC=CC=C3

Origin of Product

United States

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